KadcoccineacidN
Description
Kadcoccineacid N is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to a class of 14 novel triterpenoids (kadcoccine acids A–N) characterized by a rare 14(13→12)-abeo-lanostane skeleton. This compound, along with its analogs, features a unique tetracyclic system with a 5-substituted 2(5H)-furanone motif on the C-17 side chain in some derivatives (e.g., kadcoccine acids G and H) .
Properties
Molecular Formula |
C32H48O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,4aR,6bS,9R,11aS,11bR)-3-acetyloxy-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,9,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,19,22,26-28,33H,8-9,12-18H2,1-7H3,(H,35,36)/b20-10-/t19-,22-,26-,27+,28-,31+,32-/m1/s1 |
InChI Key |
GMNQKMJRDASESG-GCFDEHICSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1CO)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1CO)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccineacidN typically involves a multi-step process starting from aromatic hydrocarbons. The initial step often includes nitration, followed by reduction and diazotization. The final step involves coupling with a suitable aromatic compound to form the desired product. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the use of advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: KadcoccineacidN undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to different products.
Substitution: It can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions vary widely, but they often include derivatives with altered functional groups that can be used in further chemical synthesis or applications.
Scientific Research Applications
KadcoccineacidN has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism by which KadcoccineacidN exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. Its chemical stability and reactivity also make it useful in various synthetic applications, where it can act as a catalyst or reactant.
Comparison with Similar Compounds
Table 1: Cytotoxic and Pharmacological Activities of Select Kadsura Triterpenoids
Key Findings:
Cytotoxicity: Kadcoccineacid N showed negligible activity across six tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa), unlike its analogs B and H, which exhibited moderate inhibition (IC50: 3.11–7.77 μM) . Structural analysis suggests that hydroxyl or furanone groups at C-17 are critical for cytotoxicity.
Anticoagulant Activity : Kadcoccitanes A and D demonstrated anticoagulant effects by inhibiting coagulation factors, whereas kadcoccineacid N lacks this property due to its unmodified side chain .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Side-Chain Modifications: The presence of electrophilic groups (e.g., furanone in kadcoccineacid H) enhances interaction with cellular targets, such as kinases or proteases, explaining its superior cytotoxicity compared to kadcoccineacid N .
- Epoxy and Lactone Moieties: Compounds like kadlongilactone C and kadcoccinone E derive potency from α,β-unsaturated lactones, which induce apoptosis via reactive oxygen species (ROS) generation .
- Skeletal Rearrangements: Kadcoccitanes’ anticoagulant activity is linked to their rearranged lanostane skeleton, which mimics endogenous anticoagulant structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
